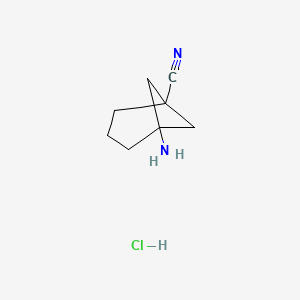
5-Aminonorpinane-1-carbonitrile;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminonorpinane-1-carbonitrile;hydrochloride: is a chemical compound with the molecular formula C8H13ClN2 It is a derivative of norpinane, featuring an amino group and a carbonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminonorpinane-1-carbonitrile;hydrochloride typically involves a multi-step process. One common method includes the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often carried out using alumina–silica-supported manganese dioxide (MnO2) as a recyclable catalyst in water at room temperature . The reaction yields 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles in high yields (86–96%) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Aminonorpinane-1-carbonitrile;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and carbonitrile groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Aminonorpinane-1-carbonitrile;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Aminonorpinane-1-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The amino and carbonitrile groups can form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-pyrazole-4-carbonitrile: A structurally similar compound with potential biological activities.
5-Aminopyrazole derivatives: Known for their wide range of applications in pharmaceuticals and agrochemicals.
Uniqueness
5-Aminonorpinane-1-carbonitrile;hydrochloride is unique due to its specific substitution pattern and the presence of both amino and carbonitrile groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
5-aminobicyclo[3.1.1]heptane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H12N2.ClH/c9-6-7-2-1-3-8(10,4-7)5-7;/h1-5,10H2;1H |
InChI Key |
GHQOSDSMXUICRV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1)(C2)N)C#N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















